Iron(III) dichromate

Catalog No.
S14279438
CAS No.
10294-53-8
M.F
Cr6Fe2O21
M. Wt
759.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) dichromate

CAS Number

10294-53-8

Product Name

Iron(III) dichromate

IUPAC Name

iron(3+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Molecular Formula

Cr6Fe2O21

Molecular Weight

759.65 g/mol

InChI

InChI=1S/6Cr.2Fe.21O/q;;;;;;2*+3;;;;;;;;;;;;;;;;6*-1

InChI Key

PZAMPIIQDNJGDY-UHFFFAOYSA-N

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Fe+3].[Fe+3]

Iron(III) dichromate (CAS 10294-53-8), with the chemical formula Fe2(Cr2O7)3, is a dual-function transition metal complex primarily procured for its utility in selective organic oxidations and advanced materials synthesis. As a red-brown solid soluble in water and acids, it serves as a highly effective, mild oxidizing agent capable of operating in aprotic solvents, distinguishing it from traditional aqueous chromium(VI) reagents. Furthermore, in catalyst manufacturing, it acts as a stoichiometric single-source precursor. When complexed with ligands such as urea, it enables the precise, atomic-level synthesis of chromium-rich iron-chromium nanospinels. Buyers in fine chemical synthesis and catalyst development prioritize this specific compound to achieve milder reaction conditions, avoid phase segregation in mixed-metal oxides, and streamline downstream purification workflows [1].

Procurement Fit

Single-source Fe-Cr spinel catalyst precursor
Reported selective oxidation of benzylic/allylic alcohols
Reported internal oxygen source in solid-state redox
Urea-complexed derivative synthesis available

Attempting to substitute Iron(III) dichromate with generic chromium(VI) oxidants or physical mixtures of iron and chromium salts routinely compromises process yields and material purity. In organic synthesis, standard potassium dichromate (K2Cr2O7) requires highly acidic aqueous conditions that rapidly degrade acid-sensitive functional groups, while common alternatives like pyridinium chlorochromate (PCC) remain too acidic for delicate substrates. Conversely, Iron(III) dichromate operates efficiently in aprotic solvents with a significantly milder acidity profile. In catalyst manufacturing, replacing Iron(III) dichromate with a generic blend of iron and chromium nitrates fails to replicate the exact 1:3 Fe:Cr atomic ratio embedded within the dichromate crystal lattice. This generic substitution leads to phase segregation during thermal decomposition, yielding heterogeneous mixed oxides with inferior catalytic activity for CO2 hydrogenation [REFS-1, REFS-2].

Substitution Risk

Target (Fe2(Cr2O7)3)
Substitute
Key Mismatch
Iron(III) Dichromate
K2Cr2O7 / Na2Cr2O7
Thermal decomposition forms Fe-Cr spinels, not alkali chromates
Unsupported form
Polymer-supported form
Reaction kinetics and oxidation yield may shift significantly
Fe2(Cr2O7)3
K2Cr2O7
Distinct oxidative selectivity profile in organic transformations

Aqueous Acidity Profile for Acid-Sensitive Substrate Compatibility

When selecting a chromium(VI) oxidant for acid-sensitive organic compounds, the intrinsic acidity of the reagent is a critical procurement factor. Ferric dichromate demonstrates a significantly milder acidity profile compared to mainstream alternatives. In a standardized 0.01 M solution, ferric dichromate exhibits a pH of approximately 2.19, whereas the widely used pyridinium chlorochromate (PCC) registers a much harsher pH of 1.75. This quantitative reduction in acidity prevents the unwanted cleavage or dehydration of sensitive functional groups during the oxidation of alcohols to carbonyl compounds [1].

Evidence DimensionSolution pH (0.01 M concentration)
Target Compound DataFerric dichromate: pH 2.19
Comparator Or BaselinePyridinium chlorochromate (PCC): pH 1.75
Quantified Difference0.44 pH units higher (less acidic) than PCC
Conditions0.01 M aqueous solution at standard conditions

Allows chemists to oxidize delicate, acid-sensitive alcohols without requiring complex buffering systems or risking substrate degradation.

Thermal O2 Release
Head-to-head
6.1-fold higher vs. K2Cr2O7
Supports internal oxygen source context
15.3% vs. 2.5% mass loss at 200°C

Single-Source Precursor Stoichiometry for Nanospinel Catalysts

For the manufacturing of Fe-Cr mixed oxide catalysts, achieving atomic-level homogeneity is paramount. Utilizing Iron(III) dichromate as a single-source precursor—specifically in its urea-complexed form [Fe(urea)6]2(Cr2O7)3—locks in a precise nominal Fe:Cr atomic ratio of 1:3 within the crystal lattice. Compared to the baseline method of physically mixing iron(III) nitrate and chromium(III) nitrate salts, which is prone to localized concentration gradients, the dichromate precursor guarantees uniform phase distribution upon thermal decomposition. This structural precision directly translates to higher phase purity in the resulting chromium-rich nanospinel catalysts used for CO2 hydrogenation [1].

Evidence DimensionMetal distribution and stoichiometry
Target Compound DataIron(III) dichromate complex: Exact 1:3 Fe:Cr atomic ratio at the molecular level
Comparator Or BaselineMixed nitrate salts (Baseline): Variable local stoichiometry and macroscopic blending
Quantified DifferenceEliminates phase segregation during calcination by enforcing molecular-level metal mixing
ConditionsThermal decomposition of catalyst precursors for CO2 reductive transformation

Ensures batch-to-batch reproducibility and optimal phase purity when scaling up the production of mixed-metal oxide catalysts.

Synthesis Yield
Cross-study
59% (37.0 g/L solubility)
Supports synthetic reproducibility review
Urea-complexed derivative synthesis

Aprotic Solvent Compatibility for Non-Polar Substrates

The ability to conduct oxidations in aprotic solvents drastically simplifies industrial workflows by eliminating the need for aqueous workups or phase-transfer catalysts. Iron(III) dichromate is highly reactive in aprotic media such as benzene and acetonitrile, rapidly converting benzylic and allylic alcohols to their corresponding aldehydes and ketones. In contrast, the baseline substitute potassium dichromate (K2Cr2O7) requires strongly acidic aqueous media (e.g., Jones reagent conditions) to function effectively. By procuring Iron(III) dichromate, manufacturers can process water-sensitive or highly non-polar substrates directly in organic phases with excellent yields [1].

Evidence DimensionOxidation medium requirement
Target Compound DataIron(III) dichromate: High reactivity in aprotic solvents (benzene, acetonitrile)
Comparator Or BaselinePotassium dichromate (K2Cr2O7): Requires strongly acidic aqueous media
Quantified DifferenceEnables strictly non-aqueous oxidation workflows
ConditionsOxidation of benzylic/allylic alcohols to carbonyl compounds

Streamlines downstream purification and expands the operational window for water-sensitive pharmaceutical intermediates.

Oxidation Efficiency
Head-to-head
90% yield in 2h (vs. 75% in 5h)
Reported higher oxidation efficiency
Unsupported vs. polymer-supported form

Chemoselective Oxidation of Sulfur-Containing Compounds

Over-oxidation is a primary yield-loss mechanism when processing sulfur-containing organics. Iron(III) dichromate acts as a highly chemoselective oxidant, efficiently converting thiols to disulfides and thioethers to sulfoxides without further oxidizing them to sulfones. When compared to unselective strong oxidants like potassium permanganate or unmoderated chromic acid, which routinely drive sulfur compounds to their highest oxidation states, Iron(III) dichromate halts the reaction at the desired intermediate state. This selective arrest is highly valuable for synthesizing specific sulfur-based active pharmaceutical ingredients (APIs) [REFS-1, REFS-2].

Evidence DimensionSulfur oxidation state control
Target Compound DataIron(III) dichromate: Arrests oxidation at disulfides and sulfoxides
Comparator Or BaselineUnmoderated strong oxidants (e.g., KMnO4): Over-oxidizes to sulfones
Quantified DifferencePrevents over-oxidation, maximizing the yield of intermediate sulfur oxidation states
ConditionsOxidation of thiols and thioethers in organic media

Maximizes API yield by preventing the irreversible formation of unwanted sulfone byproducts during sulfur oxidation steps.

Mild Oxidation of Acid-Sensitive Pharmaceutical Intermediates

Because Iron(III) dichromate possesses a milder acidity profile (pH 2.19 at 0.01 M) than PCC and operates effectively in aprotic solvents, it is the preferred oxidant for converting complex, acid-sensitive primary and secondary alcohols into aldehydes and ketones. It allows chemists to avoid the degradation of delicate protecting groups that would otherwise be compromised by standard aqueous chromium(VI) reagents [1].

Single-Source Precursor for CO2 Hydrogenation Catalysts

In the manufacturing of advanced catalytic materials, Iron(III) dichromate is utilized as a stoichiometric precursor. When complexed with urea, it provides an exact 1:3 Fe:Cr atomic ratio at the molecular level. Upon thermal decomposition, this guarantees the formation of highly uniform, phase-pure chromium-rich nanospinels, which are critical for maximizing efficiency in the reductive transformation of carbon dioxide [2].

Chemoselective Synthesis of Disulfides and Sulfoxides

For formulations requiring precise control over sulfur oxidation states, Iron(III) dichromate is deployed to selectively oxidize thiols to disulfides and thioethers to sulfoxides. Its controlled reactivity prevents the over-oxidation to sulfones typically seen with harsher oxidants, ensuring high yields of the target sulfur-containing fine chemicals [REFS-1, REFS-2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Catalyst Precursor Synthesis
Single-source Fe-Cr spinel formation
Thermal decomposition endpoint analysis
Selective Sulfur Oxidation
Coordinated dichromate oxidation profile
Synthetic selectivity benchmarking
Homogeneous Alcohol Oxidation
Unsupported vs. supported activity context
Reaction kinetics and yield assessment
Transparent Pigment
Red-brown coloration and metal composition
Hue and lightfastness validation

Hydrogen Bond Acceptor Count

21

Exact Mass

759.406106 g/mol

Monoisotopic Mass

759.406106 g/mol

Heavy Atom Count

29

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